3-Bromonaphtho(2,1-e)tetraazolo(1,5-b)(1,2,4)triazine
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Overview
Description
3-Bromonaphtho(2,1-e)tetraazolo(1,5-b)(1,2,4)triazine is a heterocyclic compound known for its unique structure and potential applications in various fields. This compound is characterized by the presence of bromine, naphthalene, and a fused tetraazolo-triazine ring system. It has garnered interest due to its thermal stability and potential use in energetic materials.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromonaphtho(2,1-e)tetraazolo(1,5-b)(1,2,4)triazine typically involves the functionalization of 1,2,4-triazine. . The reaction conditions often require high temperatures and the use of specific catalysts to ensure the successful formation of the desired compound.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the synthesis in a laboratory setting provides a foundation for scaling up the process. The key steps involve the careful control of reaction conditions and the use of high-purity reagents to achieve consistent results.
Chemical Reactions Analysis
Types of Reactions
3-Bromonaphtho(2,1-e)tetraazolo(1,5-b)(1,2,4)triazine undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: The compound can be reduced by adding hydrogen or removing oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one atom or group in the molecule with another atom or group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various halogenating agents for substitution reactions. The conditions often involve controlled temperatures and the use of solvents to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce halogenated compounds.
Scientific Research Applications
3-Bromonaphtho(2,1-e)tetraazolo(1,5-b)(1,2,4)triazine has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-Bromonaphtho(2,1-e)tetraazolo(1,5-b)(1,2,4)triazine involves its interaction with molecular targets and pathways. For instance, its derivatives may inhibit the AKT-mTOR pathway, leading to the suppression of cancer cell proliferation . Additionally, it can induce DNA damage in cancer cells without affecting normal cells .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo(4,3-e)tetrazolo(1,5-b)(1,2,4)triazine Sulfonamides: These compounds exhibit a wide variety of biological actions, including anticancer properties.
Multipurpose (1,2,4)triazolo(4,3-b)(1,2,4,5)tetrazine-based Energetic Materials: These materials are synthesized using monosubstituted tetrazine or tetrazine-based fused rings and have applications as secondary explosives.
Uniqueness
3-Bromonaphtho(2,1-e)tetraazolo(1,5-b)(1,2,4)triazine stands out due to its high nitrogen content, thermal stability, and potential use in both energetic materials and anticancer research. Its unique structure allows for versatile functionalization, making it a valuable compound in various scientific and industrial applications.
Properties
CAS No. |
81940-11-6 |
---|---|
Molecular Formula |
C11H5BrN6 |
Molecular Weight |
301.10 g/mol |
IUPAC Name |
5-bromo-11,13,14,15,16,17-hexazatetracyclo[8.7.0.02,7.012,16]heptadeca-1(17),2(7),3,5,8,10,12,14-octaene |
InChI |
InChI=1S/C11H5BrN6/c12-7-2-3-8-6(5-7)1-4-9-10(8)15-18-11(13-9)14-16-17-18/h1-5H |
InChI Key |
IGKKWANOVXPFJE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=CC3=NC4=NN=NN4N=C23)C=C1Br |
Origin of Product |
United States |
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